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molecular formula C6H4BrN3O B8802228 3-Bromoimidazo[1,2-b]pyridazin-6-ol

3-Bromoimidazo[1,2-b]pyridazin-6-ol

Cat. No. B8802228
M. Wt: 214.02 g/mol
InChI Key: ZNGAQPCTWJGRJT-UHFFFAOYSA-N
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Patent
US08969565B2

Procedure details

To a solution of 3-bromo-6-chloro-imidazo[1,2-b]pyridazine [13526-66-4] (425.7 mg, 1.8 mmol) in 1,2-dimethoxyethane (9 mL) was added a solution of potassium hydroxide [1310-58-3] (185.4 mg, 2.8 mmol) in water (9.0 mL) and the stirred resultant solution heated to reflux under N2 for 3d, cooled and partitioned between ethyl acetate and water. The water phase was evaporated to dryness, taken up in methanol, filtered, and evaporated to yield 3-bromo-imidazo[1,2-b]pyridazin-6-one as 340 mg of yellow solid. LRMS (ESI) m/z 214.0/216.0 [(M+H)]+, calc'd for C6H4BrN3O3: 214.02.
Quantity
425.7 mg
Type
reactant
Reaction Step One
Quantity
185.4 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]2[N:7]=[C:8](Cl)[CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1.[OH-:12].[K+]>COCCOC.O>[Br:1][C:2]1[N:6]2[NH:7][C:8](=[O:12])[CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
425.7 mg
Type
reactant
Smiles
BrC1=CN=C2N1N=C(C=C2)Cl
Name
Quantity
185.4 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the stirred resultant solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The water phase was evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1NC(C=C2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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